molecular formula C4H7N3 B099020 3,4-dimethyl-4H-1,2,4-triazole CAS No. 16778-74-8

3,4-dimethyl-4H-1,2,4-triazole

Cat. No.: B099020
CAS No.: 16778-74-8
M. Wt: 97.12 g/mol
InChI Key: QBDXSEYWEKKYSH-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the triazole ring. Triazoles, including this compound, are known for their versatile chemical properties and potential biological activities .

Scientific Research Applications

3,4-Dimethyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Future Directions

Triazoles have drawn the interest of numerous research teams looking to develop synthetic drugs with high bioavailability . Therefore, future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-4H-1,2,4-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazides and secondary amides. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles . Another method includes the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-induced cyclodehydration and catalytic oxidative cyclization are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can enhance its stability and interaction with biological targets compared to other triazole isomers .

Properties

IUPAC Name

3,4-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4-6-5-3-7(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDXSEYWEKKYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16778-74-8
Record name 3,4-dimethyl-4H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dimethyl-4H-1,2,4-triazole
Reactant of Route 2
3,4-dimethyl-4H-1,2,4-triazole
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3,4-dimethyl-4H-1,2,4-triazole
Reactant of Route 4
3,4-dimethyl-4H-1,2,4-triazole
Reactant of Route 5
3,4-dimethyl-4H-1,2,4-triazole
Reactant of Route 6
3,4-dimethyl-4H-1,2,4-triazole

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